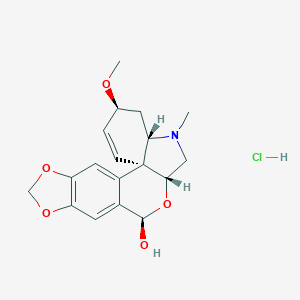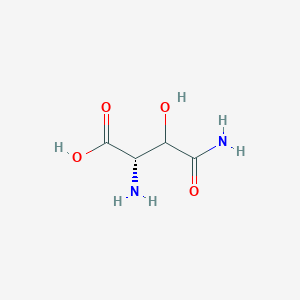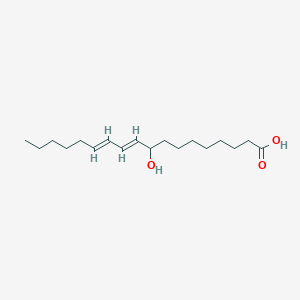![molecular formula C18H21NO3S B232195 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide is a chemical compound that belongs to the class of dibenzothiepin derivatives. It is a potent and selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide involves the inhibition of serotonin reuptake by blocking the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission and modulates mood, emotion, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide are primarily related to its effects on serotonin neurotransmission. The compound has been shown to increase the concentration of serotonin in the synaptic cleft, which enhances serotonin neurotransmission and modulates mood, emotion, and behavior. This leads to an improvement in the symptoms of depression, anxiety, and obsessive-compulsive disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in lab experiments include its potent and selective inhibition of serotonin reuptake, which makes it a useful tool for studying the role of serotonin in the regulation of mood, emotion, and behavior. The limitations include the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Direcciones Futuras
1. Investigating the potential therapeutic applications of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
2. Developing more selective and potent inhibitors of serotonin reuptake based on the structure of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide.
3. Studying the effects of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide on other neurotransmitter systems such as dopamine and norepinephrine.
4. Investigating the potential use of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in combination with other drugs for the treatment of psychiatric disorders.
5. Developing new animal models for studying the effects of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide on mood, emotion, and behavior.
6. Investigating the potential use of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide involves the reaction of 2-(dimethylamino)ethyl chloride with dibenzothiepin-11-ol 5,5-dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions.
Aplicaciones Científicas De Investigación
The scientific research on 6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide has focused on its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. The compound has been shown to be a potent and selective inhibitor of serotonin reuptake, which is a key neurotransmitter involved in the regulation of mood, emotion, and behavior.
Propiedades
Fórmula molecular |
C18H21NO3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
6-[2-(dimethylamino)ethyl]-5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C18H21NO3S/c1-19(2)12-11-17-13-7-3-4-8-14(13)18(20)15-9-5-6-10-16(15)23(17,21)22/h3-10,17-18,20H,11-12H2,1-2H3 |
Clave InChI |
DKQATDQETUTSSG-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |
SMILES canónico |
CN(C)CCC1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)


